molecular formula C11H14N4O3 B8397519 1-(5-Azido-pentyloxy)-3-nitro-benzene

1-(5-Azido-pentyloxy)-3-nitro-benzene

Cat. No. B8397519
M. Wt: 250.25 g/mol
InChI Key: XWTFMPOGMVNCHW-UHFFFAOYSA-N
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Patent
US08198284B2

Procedure details

To a solution of 1-(5-azido-pentyloxy)-3-nitro-benzene (3.12 g, 12.5 mmol) in 50 mL THF and 1 mL H2O was added triphenylphosphine (3.27 g, 12.5 mmol). The reaction mixture was stirred at room temperature for 48 hours and then was partitioned with ethyl acetate and water. The aqueous solution was extracted with ethyl acetate (3×50 mL). The combined organic phases were washed with brine, dried over MgSO4, and concentrated to give a yellow liquid, which was purified by silica gel column chromatography to give 5-(3-nitro-phenoxy)-pentylamine (2.75 g, 12.3 mmol, 98%) as a yellow liquid.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O>[N+:16]([C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][NH2:1])([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCCCOC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
3.27 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(OCCCCCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.3 mmol
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.